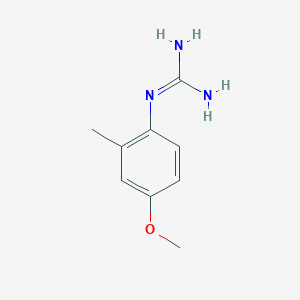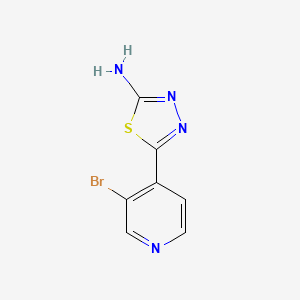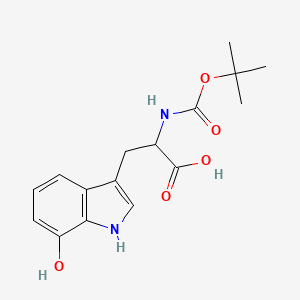
Boc-7-hydroxy-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-7-hydroxy-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is introduced at the 7th position of the indole ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-hydroxy-L-tryptophan typically involves the selective functionalization of the indole ring at the 7th position. One common method is the C7-selective boronation of N-Boc-L-tryptophan methyl ester, followed by oxidation to introduce the hydroxyl group . The reaction conditions often involve iridium-catalyzed C2/C7-diboronation followed by palladium-catalyzed C2-protodeboronation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
化学反応の分析
Types of Reactions
Boc-7-hydroxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the 7th position.
科学的研究の応用
Boc-7-hydroxy-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Boc-7-hydroxy-L-tryptophan involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc group protects the amino group, allowing selective reactions at other positions on the molecule .
類似化合物との比較
Similar Compounds
7-hydroxy-L-tryptophan: Lacks the Boc protection, making it more reactive at the amino group.
Boc-L-tryptophan: Lacks the hydroxyl group at the 7th position, affecting its reactivity and interactions.
7-bromo-L-tryptophan: Substituted with a bromine atom instead of a hydroxyl group, leading to different reactivity and applications
Uniqueness
Boc-7-hydroxy-L-tryptophan is unique due to the combination of the Boc-protected amino group and the hydroxyl group at the 7th position. This dual functionality allows for selective reactions and applications in various fields, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
3-(7-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-11(14(20)21)7-9-8-17-13-10(9)5-4-6-12(13)19/h4-6,8,11,17,19H,7H2,1-3H3,(H,18,22)(H,20,21) |
InChIキー |
FAEUNYAMNHUANT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


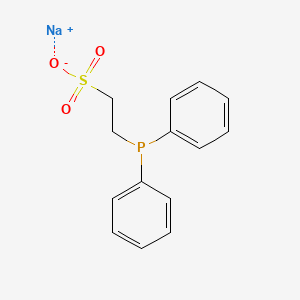
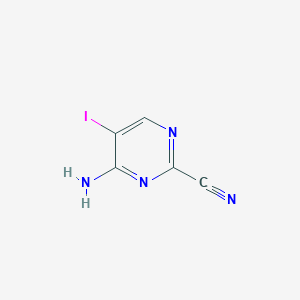
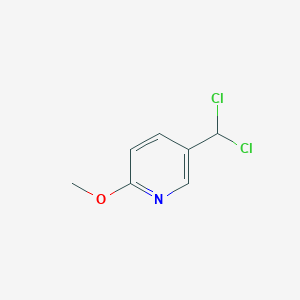

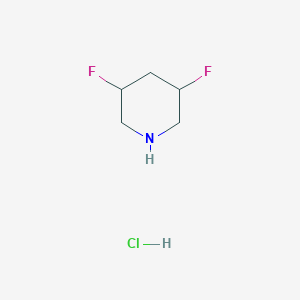
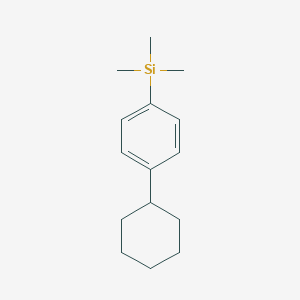
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
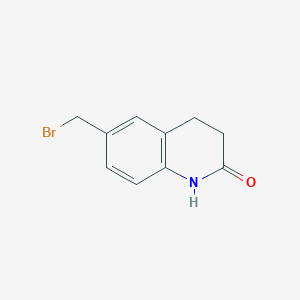

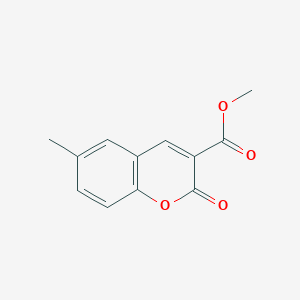
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
